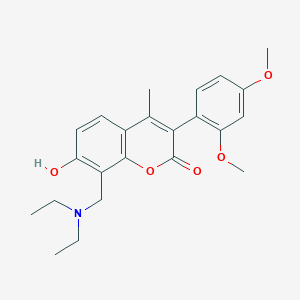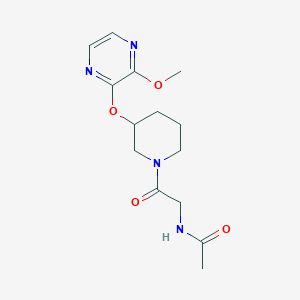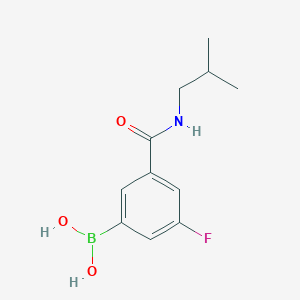
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
One study details the efficient one-pot synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives from diethyl amine, aromatic aldehyde, and 4-hydroxy coumarin via a Mannich type reaction, facilitated by Bi(NO3)3·5H2O as a catalyst. This synthesis method also led to the production of biscoumarin derivatives, indicating the compound's versatility and the catalytic efficiency of Bi(NO3)3·5H2O in facilitating such reactions (Zahiri & Mokhtary, 2015).
Fluorescent Probe Development
Another research focus is the development of fluorescent probes for biological and chemical detection. A novel ratiometric fluorescent probe based on a structurally similar compound demonstrated success in detecting bisulfite anions in living cells with a detection limit of 6.1 × 10−7 M. This probe showcased a rapid response time and a significant shift in fluorescence intensity, illustrating the compound's potential in bioimaging applications (Chen et al., 2017).
Antioxidant Activity and Structural Insights
Research on 4-hydroxy bis-coumarins, related to the target compound, highlighted their potential as radical scavengers and chain-breaking antioxidants. A study comparing several 4-hydroxy-bis-coumarins revealed variations in antioxidant activity, with specific derivatives showing stronger activity than others. This investigation into structure-activity relationships provides a foundation for understanding how alterations in the chemical structure affect the antioxidant properties of such compounds (Kancheva et al., 2010).
Synthesis and Characterization of Derivatives
Further studies focus on the synthesis and structural characterization of derivatives, offering insights into their chemical behavior and potential applications in various fields, such as materials science and pharmaceuticals. These studies include the synthesis of novel indeno[1,2-b]chromenone derivatives through hetero-Diels-Alder reactions, demonstrating the compound's utility in creating structurally complex and functionally diverse molecules (Meena et al., 2018).
properties
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-18-19(25)11-10-16-14(3)21(23(26)29-22(16)18)17-9-8-15(27-4)12-20(17)28-5/h8-12,25H,6-7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZFBNUAXNITAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=C(C=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)